Cas no 2130869-21-3 (Mal-(CH2)5-Val-Cit-PAB-Eribulin)

Mal-(CH2)5-Val-Cit-PAB-Eribulin is a cleavable linker-drug conjugate designed for targeted drug delivery applications. The structure incorporates a maleimide (Mal) group for thiol-based conjugation to antibodies or other carrier molecules, a (CH2)5 spacer for optimal distance, and a Val-Cit dipeptide sequence as a protease-cleavable linker. The para-aminobenzyloxycarbonyl (PAB) group enhances stability while enabling efficient payload release upon enzymatic cleavage. Eribulin, a potent microtubule inhibitor, serves as the cytotoxic payload. This conjugate is particularly suited for antibody-drug conjugate (ADC) development, offering controlled drug release, improved therapeutic index, and reduced off-target toxicity. Its design ensures compatibility with standard bioconjugation techniques and stability under physiological conditions.
Mal-(CH2)5-Val-Cit-PAB-Eribulin structure
2130869-21-3 structure
商品名:Mal-(CH2)5-Val-Cit-PAB-Eribulin
CAS番号:2130869-21-3
MF:C69H97N7O19
メガワット:1328.54400038719
CID:5068449
PubChem ID:163321143

Mal-(CH2)5-Val-Cit-PAB-Eribulin 化学的及び物理的性質

名前と識別子

    • CS-0226486
    • MS-32114
    • Mal-(CH2)5-Val-Cit-PAB-Eribulin
    • 2130869-21-3
    • AKOS040757317
    • インチ: 1S/C69H97N7O19/c1-36(2)58(75-55(79)12-8-7-9-26-76-56(80)21-22-57(76)81)66(83)74-48(11-10-25-71-67(70)84)65(82)73-41-15-13-40(14-16-41)35-87-68(85)72-34-43(78)31-53-59(86-6)47-30-42(77)29-45-18-20-50-60(90-45)64-63-62(92-50)61-54(93-63)33-69(94-61,95-64)24-23-46-28-38(4)49(88-46)19-17-44-27-37(3)39(5)51(89-44)32-52(47)91-53/h13-16,21-22,36-37,43-54,58-64,78H,4-5,7-12,17-20,23-35H2,1-3,6H3,(H,72,85)(H,73,82)(H,74,83)(H,75,79)(H3,70,71,84)/t37-,43+,44+,45-,46+,47+,48+,49+,50+,51-,52+,53-,54-,58+,59-,60+,61+,62+,63-,64+,69+/m1/s1
    • InChIKey: LCPHEKOBJBAILU-AYOJXKTESA-N
    • ほほえんだ: O1[C@@H]2C[C@@]34CC[C@H]5CC(=C)[C@H](CC[C@H]6C[C@@H](C)C(=C)[C@@H](C[C@H]7[C@@H]([C@H]([C@@H](C[C@@H](CNC(=O)OCC8C=CC(=CC=8)NC([C@H](CCCNC(N)=O)NC([C@H](C(C)C)NC(CCCCCN8C(C=CC8=O)=O)=O)=O)=O)O)O7)OC)CC(C[C@H]7CC[C@H]8[C@@H]([C@@H]([C@H]1[C@H]([C@H]2O3)O8)O4)O7)=O)O6)O5

計算された属性

  • せいみつぶんしりょう: 1327.68392389g/mol
  • どういたいしつりょう: 1327.68392389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 7
  • 水素結合受容体数: 19
  • 重原子数: 95
  • 回転可能化学結合数: 24
  • 複雑さ: 2820
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 21
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 339Ų

じっけんとくせい

  • 密度みつど: 1.34±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 11.93±0.46(Predicted)

Mal-(CH2)5-Val-Cit-PAB-Eribulin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-139642-5mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 99.82%
5mg
¥9800 2024-04-19
Ambeed
A1550582-100mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 98%
100mg
$8000.0 2024-04-21
Ambeed
A1550582-5mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 98%
5mg
$980.0 2024-04-21
1PlusChem
1P027QAL-50mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 99%
50mg
$7099.00 2023-12-19
Ambeed
A1550582-25mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 98%
25mg
$2880.0 2024-04-21
ChemScence
CS-0226486-500ug
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 99.97%
500ug
$1250.0 2022-04-27
MedChemExpress
HY-139642-500μg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 99.97%
500μg
¥12500 2023-04-09
Ambeed
A1550582-10mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 98%
10mg
$1560.0 2024-04-21
1PlusChem
1P027QAL-10mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 99%
10mg
$2332.00 2023-12-19
ChemScence
CS-0226486-5mg
Mal-(CH2)5-Val-Cit-PAB-Eribulin
2130869-21-3 99.97%
5mg
$3850.0 2022-04-27

Mal-(CH2)5-Val-Cit-PAB-Eribulin 関連文献

Mal-(CH2)5-Val-Cit-PAB-Eribulinに関する追加情報

Comprehensive Analysis of Mal-(CH2)5-Val-Cit-PAB-Eribulin (CAS No. 2130869-21-3): A Cutting-Edge Payload-Linker Conjugate for Targeted Therapies

In the rapidly evolving field of bioconjugation and antibody-drug conjugates (ADCs), Mal-(CH2)5-Val-Cit-PAB-Eribulin (CAS 2130869-21-3) has emerged as a pivotal payload-linker system. This compound combines the potent microtubule-disrupting activity of Eribulin with a protease-cleavable linker, enabling precise drug delivery in oncology applications. Its design incorporates a maleimide (Mal) group for thiol-based conjugation, a pentamethylene spacer (CH25), and the Val-Cit-PAB motif—a substrate for cathepsin B, which is overexpressed in tumor microenvironments.

The growing interest in targeted cancer therapies has propelled research into ADC optimization, with 2130869-21-3 frequently cited in studies exploring controlled drug release. Recent publications highlight its role in improving therapeutic index by minimizing off-target effects—a critical concern addressed in precision medicine forums. Notably, the Val-Cit-PAB linker’s stability in circulation and selective cleavage in tumors aligns with current demands for reduced systemic toxicity.

From a synthetic chemistry perspective, the Mal-(CH2)5-Val-Cit-PAB segment exemplifies advancements in heterobifunctional crosslinkers. The maleimide-thiol reaction ensures efficient antibody conjugation, while the hydrophobic spacer (CH25) balances solubility and payload release kinetics. These features resonate with trending searches on “linker design for ADCs” and “improving ADC stability”, reflecting industry priorities.

Beyond oncology, CAS 2130869-21-3 sparks discussions in drug delivery systems (DDS) for autoimmune diseases, where site-specific activation is equally vital. Its modular structure allows adaptation to other payloads, making it a versatile tool in bioconjugate engineering—a topic gaining traction in AI-driven drug discovery platforms.

Regulatory and GMP synthesis inquiries further underscore its relevance. As pharmaceutical companies prioritize scale-up processes for ADCs, the reproducibility of Mal-(CH2)5-Val-Cit-PAB-Eribulin production remains a focal point. Analytical challenges, such as HPLC purity monitoring and mass spectrometry characterization, are frequently explored in peer-reviewed journals and patent filings.

In conclusion, 2130869-21-3 represents a convergence of chemical innovation and therapeutic demand. Its integration into next-generation ADCs underscores the shift toward personalized oncology, while its adaptable chemistry fuels cross-disciplinary applications—addressing key questions in today’s biopharmaceutical landscape.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2130869-21-3)Mal-(CH2)5-Val-Cit-PAB-Eribulin
A1018197
清らかである:99%/99%/99%/99%
はかる:5mg/10mg/25mg/100mg
価格 ($):882.0/1404.0/2592.0/7200.0